molecular formula C17H18N2O3 B8322217 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol

1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol

Cat. No.: B8322217
M. Wt: 298.34 g/mol
InChI Key: CSJXMGWIFCRNGY-UHFFFAOYSA-N
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Description

1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is a complex organic compound with a unique structure that combines an indene moiety with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol typically involves multiple steps. One common route starts with the preparation of the indene derivative, followed by the introduction of the methoxyimino group. The pyridine ring is then attached through a series of coupling reactions. The final step involves the formation of the diol group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is unique due to its combination of an indene moiety with a pyridine ring and a diol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol

InChI

InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3

InChI Key

CSJXMGWIFCRNGY-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O

Origin of Product

United States

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